An analogue of Aceclofenac
Diclofenac Ethyl Ester
CAS No.: 15307-77-4
Cat. No.: VC21338368
Molecular Formula: C16H15Cl2NO2
Molecular Weight: 324.2 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 15307-77-4 |
---|---|
Molecular Formula | C16H15Cl2NO2 |
Molecular Weight | 324.2 g/mol |
IUPAC Name | ethyl 2-[2-(2,6-dichloroanilino)phenyl]acetate |
Standard InChI | InChI=1S/C16H15Cl2NO2/c1-2-21-15(20)10-11-6-3-4-9-14(11)19-16-12(17)7-5-8-13(16)18/h3-9,19H,2,10H2,1H3 |
Standard InChI Key | YPBCAMNSNFVYQL-UHFFFAOYSA-N |
SMILES | CCOC(=O)CC1=CC=CC=C1NC2=C(C=CC=C2Cl)Cl |
Canonical SMILES | CCOC(=O)CC1=CC=CC=C1NC2=C(C=CC=C2Cl)Cl |
Appearance | Solid powder |
Chemical Structure and Properties
Diclofenac Ethyl Ester (CAS: 15307-77-4) is formed through esterification of diclofenac acid with ethanol. It features a phenylacetic acid moiety linked to an ethyl ester group, with the chemical formula C₁₆H₁₅Cl₂NO₂ and molecular weight of 324.2 g/mol . The compound is typically a white to off-white crystalline powder that is sparingly soluble in water but exhibits greater solubility in organic solvents such as ethanol and acetone .
The IUPAC name for this compound is ethyl 2-[(2,6-dichlorophenyl)amino]benzeneacetate, and it is also known as [o-(2,6-dichloroanilino)phenyl]acetic acid ethyl ester . Its systematic nomenclature reflects its chemical structure, consisting of a dichlorophenyl group attached to an amino-substituted phenyl ring, which is further connected to an ethyl acetate moiety.
Table 1: Physicochemical Properties of Diclofenac Ethyl Ester
Property | Value |
---|---|
Chemical Formula | C₁₆H₁₅Cl₂NO₂ |
Molecular Weight | 324.2 g/mol |
Physical Appearance | White to off-white crystalline powder |
Density | 1.303 g/cm³ |
Boiling Point | 388°C at 760 mmHg |
Flash Point | 188.4°C |
Melting Point | Approximately 67.5°C |
Solubility | Sparingly soluble in water, soluble in organic solvents |
Synthesis Methods
The synthesis of Diclofenac Ethyl Ester typically involves the esterification of diclofenac acid using ethanol in the presence of an acid catalyst. A detailed synthesis protocol described in the literature involves the following steps:
-
Preparation of a suspension of diclofenac (0.01 mol, 2.96147 g) in 85 ml absolute ethanol
-
Cooling the mixture to -15°C
-
Adding thionyl chloride (0.01 mol, 0.734 ml, 1.1897 g) dropwise while maintaining the temperature below -10°C
-
Keeping the reaction mixture at 40°C for 3 hours
-
Refluxing for an additional three hours
-
Allowing the mixture to stand at room temperature overnight
-
Evaporating the solvent to dryness
-
Re-dissolving in absolute ethanol and evaporating repeatedly to ensure complete removal of excess thionyl chloride
This synthetic route provides an efficient method for obtaining Diclofenac Ethyl Ester with good yield and purity. The compound can be further purified through recrystallization from appropriate solvents.
Crystallographic Data and Structural Analysis
Research has revealed important crystallographic information about Diclofenac Ethyl Ester. The compound crystallizes in a P2₁/c monoclinic system . Interestingly, studies have documented the formation of a cocrystal between Diclofenac Ethyl Ester and its parent compound, diclofenac acid. This cocrystal exhibits a P-1 triclinic system, which differs from the crystalline structures of both individual components .
A notable feature of this cocrystal is the involvement of hydrophobic -C-Cl- interactions between the molecules, which is relatively rare in cocrystal structures. These interactions occur alongside more conventional hydrogen bonds that help stabilize the crystal lattice . The formation of this cocrystal has been observed to occur directly during the Fischer equilibrium reaction during the esterification of diclofenac acid, presenting an interesting phenomenon in crystal engineering.
Thermal Properties and Stability
The melting point of Diclofenac Ethyl Ester is approximately 67.5°C, which is significantly lower than that of diclofenac acid (approximately 173°C). The cocrystal formed between these two compounds exhibits an intermediate melting point of approximately 103-104°C .
Stability studies have demonstrated that the cocrystal between Diclofenac Ethyl Ester and diclofenac acid shows good stability under accelerated testing conditions, including microwave heating and storage at high relative humidity . This enhanced stability may have important implications for pharmaceutical formulations containing this compound.
Pharmacological Properties and Mechanism of Action
Diclofenac Ethyl Ester exhibits anti-inflammatory and analgesic effects similar to its parent compound, diclofenac . As an ester derivative, it likely retains the mechanistic properties of diclofenac, which primarily works through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2. These enzymes are responsible for the production of prostaglandins, which are key mediators of inflammation, pain, and fever .
The esterification of diclofenac to form Diclofenac Ethyl Ester may influence its pharmacokinetic properties, potentially affecting its absorption, distribution, metabolism, and excretion in biological systems. These modified properties could potentially offer advantages in terms of bioavailability, tissue distribution, or duration of action compared to the parent compound.
Advanced Formulation Approaches
One of the most promising research directions for Diclofenac Ethyl Ester involves its incorporation into advanced drug delivery systems. A significant study has explored the development of a fluorescently tagged nanoformulation in which Diclofenac Ethyl Ester was encapsulated in traceable polymeric micelles based on methoxypoly(ethylene oxide)-block-poly(ε-caprolactone) (PEO-b-PCL) .
This innovative approach aimed to address one of the main concerns associated with diclofenac therapy: cardiovascular side effects. The researchers hypothesized that nanodelivery could alter the biodistribution of the drug, potentially reducing its accumulation in cardiac tissues. The study employed a polymer with a molecular weight of 5000:3500 g/mol for the PEO and PCL blocks, respectively, which was labeled with cyanine-5.5 to enable tracking of the nanocarrier in vivo .
Comparative Pharmacokinetics and Biodistribution
Research comparing the pharmacokinetics and tissue distribution of Diclofenac Ethyl Ester in polymeric micelles versus free diclofenac has yielded important insights into the potential benefits of this modified delivery approach. In a study using an adjuvant arthritis rat model, both the polymeric micellar formulation of Diclofenac Ethyl Ester and free diclofenac demonstrated comparable antiarthritic activity .
Cocrystal Applications and Properties
The cocrystal formed between Diclofenac Ethyl Ester and diclofenac acid has been investigated for its unique properties and potential pharmaceutical applications. Research has shown that this cocrystal exhibits promising anti-inflammatory activity, potentially offering advantages over either compound alone .
The stability of this cocrystal under accelerated testing conditions suggests that it may be suitable for incorporation into pharmaceutical formulations, potentially offering improved stability or modified release characteristics. The intermediate melting point of the cocrystal (approximately 103-104°C) may also influence its processing and formulation properties .
Table 2: Melting Point Comparison of Related Compounds
Compound | Melting Point (°C) |
---|---|
Diclofenac Ethyl Ester | ~67.5 |
Diclofenac Acid | ~173 |
Cocrystal (Diclofenac Ethyl Ester + Diclofenac Acid) | ~103-104 |
Recent Developments and Future Directions
Recent research has explored the potential of Diclofenac Ethyl Ester and related diclofenac derivatives for targeting specific enzymes involved in inflammatory and metabolic conditions. A study investigated a series of diclofenac acid derivatives for their potential as lipoxygenase and α-glucosidase inhibitors, which could have applications in the management of diabetes and associated inflammatory conditions .
The development of Diclofenac Ethyl Ester for use in topical formulations is another area of active research. The modified lipophilicity of the ester derivative compared to diclofenac acid may influence its permeation through skin barriers, potentially offering advantages for localized delivery and reduced systemic exposure .
Future research directions may include further exploration of novel delivery systems for Diclofenac Ethyl Ester, investigation of its potential for targeted delivery to specific tissues, and continued evaluation of its safety profile compared to traditional NSAIDs.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume